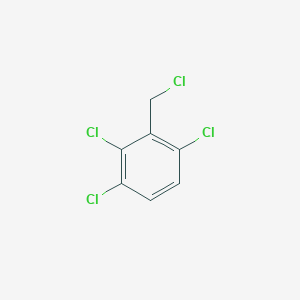

1,2,4-Trichloro-3-(chloromethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1424-79-9 |

|---|---|

Molecular Formula |

C7H4Cl4 |

Molecular Weight |

229.9 g/mol |

IUPAC Name |

1,2,4-trichloro-3-(chloromethyl)benzene |

InChI |

InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |

InChI Key |

HOLOJLLLDKVVJY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |

Other CAS No. |

1424-79-9 |

Synonyms |

1,2,4-trichloro-3-(chloromethyl)benzene |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Development

Diverse Synthetic Pathways for 1,2,4-Trichloro-3-(chloromethyl)benzene Synthesis

The preparation of this compound can be approached through various synthetic routes. These pathways can be broadly categorized into direct halogenation techniques and multi-step functional group transformations. Each approach offers distinct advantages and challenges in terms of yield, selectivity, and industrial scalability.

Direct Halogenation Techniques for Aromatic Rings and Alkyl Side Chains

Direct halogenation methods involve the introduction of chlorine atoms directly onto a pre-existing aromatic or alkyl-aromatic scaffold. These reactions are fundamental in industrial organic synthesis and rely on the generation of reactive chlorine species that can attack either the electron-rich aromatic ring or the more susceptible alkyl side chain.

Electrophilic aromatic substitution is a cornerstone of arene chemistry and serves as a primary method for the chlorination of benzene (B151609) derivatives. guidechem.comaskfilo.com In this process, a chlorine molecule is activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a potent electrophile (Cl⁺). guidechem.comaskfilo.com This electrophile then attacks the benzene ring, replacing a hydrogen atom.

The synthesis of the trichlorinated benzene ring of the target molecule often starts with less chlorinated precursors like dichlorotoluenes. wikipedia.org For instance, the chlorination of dichlorotoluene isomers in the presence of a Lewis acid can lead to the formation of various trichlorotoluene isomers. wikipedia.org The directing effects of the existing chlorine and methyl substituents on the aromatic ring play a crucial role in determining the position of the incoming chlorine atom. askfilo.com Both the methyl group and chlorine atoms are ortho, para-directing groups, which can lead to a mixture of products. askfilo.com Therefore, achieving high selectivity for the 1,2,4-trichloro substitution pattern requires careful optimization of reaction conditions and catalyst selection. researchgate.net

| Catalyst | Precursor | Product(s) | Selectivity |

| AlCl₃, FeCl₃, ZnCl₂ | 2-Chlorotoluene | Dichlorotoluenes | Varies with catalyst researchgate.net |

| Lewis Acid Ionic Liquids | 2-Chlorotoluene | 2,6-Dichlorotoluene | Dependent on acid strength researchgate.net |

| Hβ Zeolite | 2,5-Dichlorotoluene | 2,4-Dichlorotoluene | Up to 83.9% researchgate.net |

| FeCl₃ | p-Chlorotoluene | 2,4-Dichlorotoluene and 3,4-Dichlorotoluene | Major products askfilo.com |

Once the desired 1,2,4-trichloroaromatic core is established, or by starting with a suitable dichlorotoluene, the chloromethyl group is introduced via side-chain chlorination. This is typically achieved through a free-radical mechanism, which can be initiated by ultraviolet (UV) light (photochlorination) or by chemical radical initiators. mdpi.comepo.org

Photochlorination involves the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•) upon exposure to light. iharanikkei.net These radicals can then abstract a hydrogen atom from the methyl group of a toluene (B28343) derivative, such as 2,5-dichlorotoluene, to form a benzyl (B1604629) radical. This radical then reacts with another molecule of Cl₂ to yield the chloromethyl product and another chlorine radical, propagating the chain reaction. mdpi.com

Alternatively, radical-initiated chlorination can be carried out using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as benzoyl peroxide. epa.govscribd.com This method can offer advantages in terms of reaction control and selectivity for side-chain chlorination over aromatic ring chlorination. epa.gov The reaction temperature is a critical parameter in these processes, as higher temperatures can favor the formation of dichloromethyl and trichloromethyl byproducts. researchgate.net

| Method | Reagent(s) | Substrate Example | Product Example |

| Photochlorination | Cl₂, UV light | Toluene | Benzyl chloride, Benzal chloride, Benzotrichloride epo.orgiharanikkei.net |

| Radical-Initiated | SO₂Cl₂, Peroxide | Toluene | Benzyl chloride epa.govscribd.com |

| Visible Light-Mediated | N,N-dichloroacetamide | Toluene | Benzyl chloride mdpi.com |

Multi-Step Functional Group Transformations for Chloromethyl Incorporation

An alternative to direct side-chain chlorination involves the introduction of the chloromethyl group through a series of functional group transformations. These methods can offer greater control over the reaction and may be necessary when direct chlorination is not feasible or leads to undesirable byproducts.

Chloromethylation is a specific type of electrophilic aromatic substitution where a chloromethyl group (CH₂Cl) is directly introduced onto the aromatic ring. This is typically accomplished by reacting the aromatic substrate with formaldehyde (B43269) (or a source thereof, like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). thieme-connect.dedur.ac.uk For example, 1,2,4-trichlorobenzene could theoretically be chloromethylated to yield the target compound. However, the presence of three deactivating chlorine atoms on the benzene ring makes this reaction challenging. thieme-connect.de

More reactive chloromethylating agents, such as chloromethyl methyl ether or reactions involving chlorosulfonic acid and paraformaldehyde, have been developed for less reactive aromatic compounds. dur.ac.ukgoogle.com The choice of catalyst and reaction conditions is crucial to optimize the yield and selectivity of the desired product while minimizing the formation of diarylmethane byproducts. dur.ac.ukunive.it

| Aromatic Substrate | Reagents | Catalyst | Product |

| Benzene | Paraformaldehyde, HCl | ZnCl₂ | Benzyl chloride thieme-connect.de |

| Anisole | Formaldehyde, HCl | Titanium tetrachloride | p-Chloromethylanisole dur.ac.uk |

| Biphenyls | Trioxane, HCl | Scandium triflate | Chloromethylbiphenyls researchgate.net |

| m-Chloro-α,α,α-trifluorotoluene | Paraformaldehyde, Chlorosulfonic acid | - | Mixture of chloro(trifluoromethyl)benzyl chlorides google.com |

This pathway involves the initial synthesis of a methyl-substituted polychlorobenzene, such as 2,5-dichlorotoluene, followed by the chlorination of the methyl group. This is a common and practical approach. The synthesis of the precursor, 2,5-dichlorotoluene, can be achieved through various methods, including the chlorination of 2-chlorotoluene or 4-chlorotoluene. chemicalbook.comgoogle.com

Once the desired methyl-substituted chlorobenzene is obtained, the methyl group is chlorinated to a chloromethyl group using the radical chlorination methods described previously (e.g., photochlorination or radical-initiated chlorination with SO₂Cl₂). epo.orgepa.gov This two-step approach allows for a more controlled synthesis, as the conditions for aromatic chlorination and side-chain chlorination can be optimized independently.

For example, the chlorination of p-chlorotoluene with chlorine in the presence of ferric chloride can yield a mixture of dichlorotoluenes, from which 2,5-dichlorotoluene can be isolated. askfilo.com Subsequent photochlorination of the isolated 2,5-dichlorotoluene would then yield this compound.

Catalytic Systems and Optimized Reaction Conditions in Complex Chemical Syntheses

The successful synthesis of this compound hinges on the careful selection of catalysts and the fine-tuning of reaction conditions to control selectivity and maximize yield.

The direct chloromethylation of 1,2,4-trichlorobenzene is an electrophilic aromatic substitution, typically carried out via the Blanc chloromethylation reaction. This reaction involves the use of formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst wikipedia.orggoogle.com. The role of the Lewis acid is to generate a potent electrophile from the formaldehyde and HCl, which then attacks the aromatic ring libretexts.org.

Common Lewis acids used in chloromethylation include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) dur.ac.ukthieme-connect.deunive.it. The choice of catalyst significantly impacts both the reaction rate and the formation of by-products. Stronger Lewis acids like AlCl₃ can increase reaction rates but also tend to promote the formation of diarylmethane by-products, where the initial chloromethylated product alkylates another aromatic ring dur.ac.uk. Milder catalysts such as ZnCl₂ are often preferred to maximize the yield of the desired chloromethylated product dur.ac.uk.

The regioselectivity of the reaction on the 1,2,4-trichlorobenzene ring is governed by the directing effects of the existing chlorine substituents. As chlorine atoms are deactivating but ortho-, para-directing, the substitution pattern is complex. For the incoming electrophile, the potential positions for substitution are C3, C5, and C6. The formation of the desired 3-substituted isomer is one of several possibilities, and achieving high regioselectivity is a significant synthetic challenge. The specific yields and isomer distributions for the chloromethylation of 1,2,4-trichlorobenzene are dependent on the precise catalyst and conditions employed.

| Catalyst Type | General Role & Impact on Chloromethylation | Potential By-products |

| **Zinc Chloride (ZnCl₂) ** | Most common and often preferred catalyst for maximizing chloromethylated product yield dur.ac.ukthieme-connect.de. | Diarylmethanes, isomeric products dur.ac.uk. |

| Aluminum Chloride (AlCl₃) | Strong Lewis acid; increases reaction rate but is known to favor the formation of diarylmethane by-products dur.ac.uk. | High levels of diarylmethanes, polychloromethylation products unive.it. |

| Tin(IV) Chloride (SnCl₄) | Effective catalyst, particularly when using chloromethyl ethers as reagents dur.ac.ukthieme-connect.de. | Diarylmethanes, isomeric products unive.it. |

| Titanium(IV) Chloride (TiCl₄) | Used as a catalyst in specific applications to optimize the ratio of chloromethylated product to diarylmethane dur.ac.uk. | Diarylmethanes dur.ac.uk. |

An alternative pathway to this compound is the free-radical chlorination of the methyl side-chain of 2,3,6-trichlorotoluene google.com. This method avoids the regioselectivity challenges of electrophilic substitution on the ring. The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, creating a benzyl radical that then reacts with molecular chlorine stackexchange.com.

This side-chain chlorination is typically initiated under specific conditions that favor radical formation over electrophilic aromatic substitution stackexchange.com. Two primary methods are used:

Photochemical Activation : The reaction is conducted under irradiation with UV or visible light stackexchange.commdpi.com. The light provides the energy to homolytically cleave molecular chlorine (Cl₂) into two chlorine radicals, initiating the chain reaction. This method is a common industrial approach for the preparation of benzyl chlorides mdpi.com.

Radical Initiators : In the absence of light, thermal radical initiators can be used at elevated temperatures. Compounds like benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN) can be added to the reaction mixture. These molecules decompose upon heating to generate radicals that initiate the chlorination process google.comresearchgate.net.

A significant challenge in this approach is controlling the extent of chlorination. The reaction can easily proceed to form α,α-dichloro-2,3,6-trichlorotoluene and α,α,α-trichloro-2,3,6-trichlorotoluene stackexchange.com. Achieving high selectivity for the desired mono-chlorinated product requires careful control over the stoichiometry of the chlorinating agent and the reaction time google.com.

Optimizing reaction parameters is crucial for enhancing the selectivity and yield of this compound. The ideal conditions differ significantly between the electrophilic and radical pathways.

For the Lewis acid-catalyzed chloromethylation , lower temperatures are generally preferred to suppress the formation of diarylmethane by-products dur.ac.uk. The reaction is often conducted in solvents like acetic acid unive.it.

For the free-radical side-chain chlorination , higher temperatures (typically at the boiling point of the substrate) are required to promote the radical mechanism and prevent competing electrophilic ring chlorination stackexchange.com. Since the chlorination is exothermic, external cooling may be necessary to maintain precise temperature control google.com. The reaction is often carried out without a solvent, using the liquid substrate itself as the medium.

| Parameter | Electrophilic Chloromethylation (on Ring) | Free-Radical Chlorination (on Side-Chain) |

| Temperature | Low to moderate (e.g., 40-80°C) to minimize by-products dur.ac.ukunive.it. | High (e.g., 110-120°C or boiling point) to promote radical pathway stackexchange.comresearchgate.net. |

| Catalyst/Initiator | Lewis Acid (e.g., ZnCl₂, AlCl₃, SnCl₄) wikipedia.orgdur.ac.uk. | UV/Visible light or radical initiator (e.g., benzoyl peroxide) google.commdpi.com. |

| Pressure | Typically atmospheric pressure. | Typically atmospheric pressure. |

| Solvent | Often performed in a solvent like acetic acid or without solvent unive.it. | Often performed neat (without solvent) stackexchange.com. |

| Selectivity Goal | Achieve substitution at C3 position over C5/C6; minimize diarylmethane formation. | Achieve mono-chlorination of the methyl group; prevent di-/tri-chlorination and ring chlorination stackexchange.comgoogle.com. |

Research on Process Efficiency and Scalability for Industrial Applications

For industrial applications, research focuses on improving process efficiency, ensuring scalability, and developing sustainable production methods.

Continuous flow chemistry is an area of intense research for scaling up chemical production safely and efficiently rsc.orgnih.gov. In a continuous flow process, reagents are pumped through a network of tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions uc.pt.

Photochemical reactions, such as the side-chain chlorination of 2,3,6-trichlorotoluene, are particularly well-suited for continuous flow reactors. Flow setups allow for uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors, thereby improving efficiency and consistency rsc.org. While the development of continuous flow systems is a key strategy for modern chemical synthesis, specific methodologies for the dedicated production of this compound are not widely detailed in public literature and are often proprietary industrial processes.

Minimizing by-products is essential for achieving high purity and reducing downstream processing costs. The strategies employed depend on the chosen synthetic route.

In the chloromethylation of 1,2,4-trichlorobenzene , key by-products include undesired isomers and diarylmethane compounds dur.ac.ukthieme-connect.de. Strategies to improve purity include:

Optimizing Catalyst Choice : Using milder Lewis acids like zinc chloride to reduce diarylmethane formation dur.ac.uk.

Controlling Stoichiometry and Reaction Time : Using appropriate molar ratios of reactants and stopping the reaction before significant secondary alkylation occurs dur.ac.uk.

In the side-chain chlorination of 2,3,6-trichlorotoluene , the primary impurities are over-chlorinated products (di- and trichloromethyl derivatives) and compounds resulting from undesired ring chlorination stackexchange.com. Minimization strategies include:

Precise Stoichiometric Control : Carefully managing the amount of chlorine or chlorinating agent to favor mono-substitution google.com.

Selective Chlorinating Agents : Using reagents like N,N-dichloroacetamide under visible light, which can offer a more controlled, metal-free alternative to using chlorine gas mdpi.com.

Following the synthesis, purification is critical. Common industrial purification techniques include neutralization and washing, followed by separation methods based on differences in boiling points or solubility guidechem.com. For heat-sensitive compounds, advanced techniques such as thin-film or molecular distillation may be employed to purify the product under high vacuum and at lower temperatures, minimizing thermal degradation google.com. Fractional crystallization is another effective method for separating isomers and achieving high product purity google.com.

Investigative Studies into Chemical Reactivity and Reaction Mechanisms

Reactivity Profiling of the Chloromethyl Functionality

The chloromethyl group of 1,2,4-trichloro-3-(chloromethyl)benzene is the primary site of chemical transformations, behaving as a reactive alkyl halide. Its reactivity is analogous to that of benzyl (B1604629) chloride, but is modulated by the strong inductive and resonance effects of the three chlorine substituents on the aromatic ring.

Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene (B151609) ring. For primary benzylic halides like this compound, the SN2 mechanism is often favored, especially with strong nucleophiles. However, the potential for resonance stabilization of a benzylic carbocation can also allow for an SN1 pathway, particularly in polar, protic solvents and with weaker nucleophiles. quora.comacs.org

The three chlorine atoms on the benzene ring are electron-withdrawing, which destabilizes the formation of a carbocation at the benzylic position. This effect would tend to disfavor an SN1 mechanism. Conversely, the electron-withdrawing nature of the substituents increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, which could enhance the rate of an SN2 reaction.

The reaction of this compound with hydroxide ions, typically from an aqueous solution of a strong base like sodium hydroxide, is expected to yield 2,3,6-trichlorobenzyl alcohol. This reaction is a classic example of nucleophilic substitution. Given that hydroxide is a strong nucleophile, the reaction with a primary benzylic halide like this compound is likely to proceed via an SN2 mechanism. organic-chemistry.org This involves a backside attack by the hydroxide ion on the benzylic carbon, leading to the displacement of the chloride ion in a single, concerted step.

The reaction with weaker oxygen nucleophiles, such as water or alcohols (solvolysis), could potentially proceed through a mixed SN1/SN2 pathway. However, the destabilizing effect of the electron-withdrawing chlorine atoms on the potential benzylic carbocation intermediate would likely suppress the SN1 contribution. nih.gov

Table 1: Plausible Reaction Parameters for Substitution with Oxygen Nucleophiles

| Nucleophile | Expected Product | Likely Mechanism | Solvent Effects |

| Hydroxide (OH⁻) | 2,3,6-Trichlorobenzyl alcohol | Primarily SN2 | Aprotic polar solvents favor SN2 |

| Water (H₂O) | 2,3,6-Trichlorobenzyl alcohol | Mixed SN1/SN2, leaning towards SN2 | Protic solvents can facilitate SN1, but electronic effects are likely to dominate |

| Alkoxides (RO⁻) | 2,3,6-Trichlorobenzyl ether | Primarily SN2 | Aprotic polar solvents favor SN2 |

The reaction of this compound with ammonia or primary and secondary amines is a key route to the synthesis of the corresponding substituted benzylamines. With ammonia, the product is 2,3,6-trichlorobenzylamine. nih.gov These reactions are also nucleophilic substitutions.

The mechanism of amination of benzyl halides is dependent on the reaction conditions. In a solvent like liquid ammonia, the reaction with benzyl chloride is thought to proceed through an SN2 mechanism. quora.comnih.gov The rate of reaction is influenced by the steric hindrance at the benzylic carbon and the electronic nature of the ring substituents. Electron-withdrawing groups on the benzene ring can retard the process if an SN1 pathway is involved, but can facilitate an SN2 reaction by increasing the electrophilicity of the benzylic carbon. studymind.co.uk Given the strong electron-withdrawing nature of the three chlorine atoms in this compound, an SN2 pathway is the more probable mechanism for amination reactions.

Table 2: Expected Products from Amination Reactions

| Nucleophile | Expected Product | Likely Mechanism |

| Ammonia (NH₃) | 2,3,6-Trichlorobenzylamine | SN2 |

| Primary Amine (RNH₂) | N-Alkyl-2,3,6-trichlorobenzylamine | SN2 |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2,3,6-trichlorobenzylamine | SN2 |

The displacement of the chloride in this compound by a cyanide ion, typically from sodium or potassium cyanide, yields 2,3,6-trichlorobenzyl cyanide. This reaction is a valuable method for introducing a one-carbon extension and a versatile nitrile functional group. The reaction of benzyl chloride with sodium cyanide is a classic example of an SN2 reaction. nih.govlibretexts.orgresearchgate.net

Due to the strong nucleophilicity of the cyanide ion and the primary nature of the benzylic halide, the cyanation of this compound is expected to proceed efficiently via an SN2 mechanism. Phase-transfer catalysis is often employed in such reactions to enhance the rate and yield by facilitating the transport of the cyanide nucleophile into the organic phase where the substrate is dissolved. chinesechemsoc.org

The chloromethyl group of this compound can be oxidized to a carboxylic acid group, yielding 2,3,6-trichlorobenzoic acid. This transformation is typically achieved using strong oxidizing agents. A common laboratory method for the oxidation of benzyl chloride to benzoic acid involves the use of potassium permanganate (KMnO₄) in an alkaline solution. organic-chemistry.orgresearchgate.netnih.gov The reaction is believed to proceed through the intermediate formation of the corresponding benzyl alcohol, which is then further oxidized to the benzoate salt. Acidification of the reaction mixture then yields the carboxylic acid. researchgate.net

Other oxidizing agents and conditions can also be employed, including nitric acid or catalytic oxidation processes. nih.gov For chlorinated toluenes, photoinduced oxidation with chlorine dioxide has also been reported to yield the corresponding chlorobenzoic acids. nih.gov

Table 3: Common Oxidizing Agents for Conversion to Carboxylic Acid

| Oxidizing Agent | Reaction Conditions | Intermediate |

| Potassium Permanganate (KMnO₄) | Alkaline, aqueous solution, heat | 2,3,6-Trichlorobenzyl alcohol |

| Nitric Acid (HNO₃) | Aqueous, heat | 2,3,6-Trichlorobenzyl alcohol |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous solution | 2,3,6-Trichlorobenzyl alcohol |

The chloromethyl group of this compound can be reduced to a methyl group, affording 1,2,4-trichloro-3-methylbenzene (also known as 2,3,6-trichlorotoluene). This type of reaction is known as hydrogenolysis, which involves the cleavage of a carbon-heteroatom bond by the addition of hydrogen.

Catalytic hydrogenation is a common method for the hydrogenolysis of benzyl halides. nih.gov This is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. quora.com The mechanism involves the oxidative addition of the benzyl halide to the palladium surface, followed by reaction with hydrogen and reductive elimination of the product. thieme.de Other reducing agents, such as silanes in the presence of a rhodium catalyst, have also been shown to be effective for the hydrodechlorination of benzyl chloride. nih.govlasalle.edu

Table 4: Common Methods for Reduction to Methyl Group

| Method | Reagents and Catalysts |

| Catalytic Hydrogenation | H₂, Pd/C |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., formic acid, ammonium formate), Pd/C |

| Catalytic Hydrodechlorination | Silanes (e.g., HSiEt₃), Rhodium catalyst |

Mechanistic Insights into Nucleophilic Substitution Reactions

Aromatic Ring Reactivity and Substituent Effects

The benzene ring of this compound is substituted with four groups that modify its reactivity compared to unsubstituted benzene. Substituents can be broadly classified as activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution relative to benzene. masterorganicchemistry.comlibretexts.org Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density, making it less nucleophilic. wikipedia.orglibretexts.org

Both chlorine atoms and the chloromethyl group are considered deactivating groups. masterorganicchemistry.comstackexchange.comlumenlearning.com

Chlorine atoms : Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+M). masterorganicchemistry.comstackexchange.com

Chloromethyl group (-CH₂Cl) : This group is deactivating due to the inductive electron withdrawal by the electronegative chlorine atom attached to the methyl group. lumenlearning.com

The cumulative effect of three chlorine atoms and one chloromethyl group renders the aromatic ring of this compound highly electron-deficient and thus strongly deactivated towards electrophiles. wikipedia.org

Examination of Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism typically involves a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

For this compound, the presence of four deactivating groups significantly slows the rate of EAS reactions, requiring harsh reaction conditions. wikipedia.org The regioselectivity of the substitution (i.e., the position of attack by the incoming electrophile) is determined by the directing effects of the existing substituents. pressbooks.publibretexts.org

Directing Effects of Chlorine : Despite being deactivating, halogens are ortho-, para-directors. libretexts.orglibretexts.orgwikipedia.org This is because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the ortho and para sigma complex intermediates. stackexchange.com

Directing Effects of the Chloromethyl Group : The -CH₂Cl group is primarily a deactivating group. Studies on the nitration of benzyl chloride (-CH₂Cl) show that it directs incoming electrophiles to the ortho and, predominantly, the para positions, suggesting it acts as an ortho-, para-director. stackexchange.com

In this compound, the two available positions for substitution are C5 and C6. The directing effects of the four substituents must be considered collectively to predict the outcome. The chlorine at C4 and the chloromethyl group at C3 would direct an incoming electrophile to C5 (ortho to C4, meta to C3) and C6 (meta to C4, para to C3). The chlorines at C1 and C2 also exert their influence. The cumulative deactivation and potential steric hindrance make predicting the major product complex, but substitution would be sluggish at best.

Interactive Data Table: Substituent Effects on EAS Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| Chlorine | C1, C2, C4 | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| Chloromethyl | C3 | Electron-withdrawing (-I) | Weak | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on Highly Chlorinated Systems

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. libretexts.orgchemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The structure of this compound is well-suited for SNAr reactions. The three chlorine atoms on the ring can act as leaving groups, and the combined electron-withdrawing effects of all four substituents make the ring highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgnih.gov

The rate and regioselectivity of the SNAr reaction depend on which chlorine atom is displaced. The stability of the intermediate Meisenheimer complex is key; the negative charge of the complex is best stabilized when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org

Attack at C1 : The negative charge in the intermediate would be stabilized by the chlorine at C2 (ortho) and C4 (para), as well as the chloromethyl group at C3 (meta).

Attack at C2 : The negative charge would be stabilized by the chlorine at C1 (ortho) and the chloromethyl group at C3 (ortho).

Attack at C4 : The negative charge would be stabilized by the chloromethyl group at C3 (ortho) and the chlorine at C2 (meta).

Given these factors, nucleophilic attack is most likely at the C1 or C2 positions, as the resulting anionic charge is effectively stabilized by multiple ortho and para substituents. The high degree of chlorination activates the ring, making it a viable substrate for SNAr reactions with various nucleophiles. nih.gov

Interactive Data Table: Predicted Relative Reactivity for SNAr

| Position of Attack (Leaving Group) | Key Stabilizing Substituents (Ortho/Para) | Predicted Relative Reactivity |

| C1 | -Cl (C2), -Cl (C4) | High |

| C2 | -Cl (C1), -CH₂Cl (C3) | High |

| C4 | -CH₂Cl (C3) | Moderate |

Decomposition Pathways and Chemical Stability under Varied Conditions

The stability of this compound is influenced by environmental conditions such as temperature and the presence of oxidizing agents. The halogenated benzene core is generally stable, but the C-Cl bonds can be broken under energetic conditions. epa.gov

Thermal Decomposition and Formation of Degradation Products

When subjected to high temperatures, chlorinated aromatic compounds can undergo decomposition. Studies on chlorobenzene show that decomposition begins around 300°C and proceeds more slowly than for aliphatic chlorinated compounds. nih.gov The thermal decomposition of this compound is expected to proceed through homolytic cleavage of the C-Cl and C-H bonds, leading to the formation of various degradation products.

The benzylic C-Cl bond in the chloromethyl group is weaker than the aryl C-Cl bonds and would likely be the first to break. The thermal decomposition of benzyl radicals themselves has been studied and is known to produce a complex mixture of products. nih.govresearchgate.net Under combustion conditions, the primary products from chlorinated hydrocarbons are expected to be carbon dioxide, water, and hydrogen chloride. nih.gov However, incomplete combustion can lead to the formation of more toxic byproducts, including:

Lower chlorinated benzenes

Polychlorinated biphenyls (PCBs)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Polychlorinated dibenzofurans (PCDFs)

The formation of these highly toxic byproducts is a significant concern in the thermal treatment of chlorinated aromatic waste.

Oxidative Degradation Mechanisms

The oxidative degradation of this compound can occur through two main pathways: oxidation of the aromatic ring and oxidation of the chloromethyl side-chain.

Ring Oxidation : The aromatic ring can be attacked by strong oxidizing agents, such as hydroxyl radicals. In the atmosphere, trichlorobenzenes are degraded by reaction with photochemically produced hydroxyl radicals, although this process is slow. cdc.gov In aqueous environments, advanced oxidation processes (AOPs) can degrade chlorinated benzenes. nih.gov Biological systems degrade 1,2,4-trichlorobenzene via dioxygenation to form chlorinated catechols, which are then subject to ring cleavage. researchgate.net Chemical oxidation can follow similar initial steps of hydroxylation, leading eventually to ring opening and mineralization to CO₂, H₂O, and HCl.

Side-Chain (Benzylic) Oxidation : The carbon atom adjacent to the benzene ring is known as the benzylic position. Benzylic C-H bonds are activated towards oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl groups at the benzylic position to carboxylic acids. masterorganicchemistry.com The chloromethyl group of this compound has a benzylic carbon. It can be oxidized to the corresponding aldehyde and further to a carboxylic acid, yielding 2,3,5-trichlorobenzoic acid. This transformation converts an ortho-, para-directing group into a meta-director, altering the ring's subsequent reactivity. masterorganicchemistry.com The oxidation of benzylic halides to carbonyl compounds can also be achieved under milder conditions using specific reagents. asianpubs.org

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetics :

EAS : The rate-determining step in EAS is the formation of the sigma complex. masterorganicchemistry.com Due to the strong deactivating nature of the four substituents, the activation energy for this step will be very high, resulting in extremely slow reaction rates. Kinetic studies on similar systems, such as the chloromethylation of benzene, have been performed to determine reaction rate laws, which are often complex and dependent on catalyst concentration. nih.gov

Thermodynamics :

Interactive Data Table: Qualitative Kinetic and Thermodynamic Factors

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| EAS | - High activation energy due to deactivated ring- Slow rate-determining step (sigma complex formation) | - Regaining of aromatic stabilization is a strong driving force- Overall reaction is often exothermic |

| SNAr | - Nucleophile strength- Concentration of reactants- Second-order kinetics | - Stability of Meisenheimer intermediate- Strength of the new C-Nucleophile bond vs. the C-Leaving Group bond |

| Decomposition | - Temperature- Bond dissociation energies (Benzylic C-Cl < Aryl C-Cl) | - Formation of stable products (CO₂, H₂O, HCl) is favorable- Entropy increases upon degradation |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Intermediate in Fine Chemical Synthesis

The reactivity of the chloromethyl group, coupled with the stability and specific substitution pattern of the trichlorinated aromatic ring, makes 1,2,4-trichloro-3-(chloromethyl)benzene a valuable precursor in the synthesis of a variety of fine chemicals. ontosight.ai

Precursor Role in Pharmaceutical and Agrochemical Intermediates

In the realm of agrochemicals, this compound and its isomers are used as intermediates in the synthesis of pesticides. ontosight.ai For instance, related chlorinated toluene (B28343) derivatives are precursors to herbicides and fungicides. google.comresearchgate.net The synthesis of certain fungicidal compounds, such as those based on triazole scaffolds, can involve intermediates derived from chlorinated benzyl (B1604629) chlorides. researchgate.netnih.govnih.gov The trichlorophenyl group can impart specific properties to the final agrochemical, such as enhanced efficacy, altered spectrum of activity, or improved environmental persistence.

Table 1: Potential Pharmaceutical and Agrochemical Intermediates

| Intermediate Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Substituted Benzylamines | Nucleophilic substitution with amines | Pharmaceutical synthesis, agrochemical precursors |

| Substituted Benzyl Ethers | Williamson ether synthesis with alcohols/phenols | Pharmaceutical and agrochemical intermediates |

| Substituted Benzyl Thioethers | Reaction with thiols | Precursors for active ingredients |

Building Block for Dyes and Pigments Development

The synthesis of various dyes and pigments relies on aromatic intermediates. Chlorinated aromatic compounds can be used to produce colorants with specific shades and improved fastness properties. This compound can be derivatized to form intermediates for dye synthesis. ontosight.ai For example, it can be converted into an amine, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. plantarchives.org The presence of the three chlorine atoms on the benzene (B151609) ring can influence the final color of the dye and enhance its stability to light and washing. While specific commercial dyes derived from this exact isomer are not widely documented, the general class of chlorinated benzyl compounds are utilized in the dye industry. researchgate.net

Contributions to Polymer Chemistry and Functional Materials

The reactivity of the chloromethyl group also allows for the incorporation of the this compound unit into polymeric structures, leading to materials with enhanced properties.

Monomer or Intermediate in High-Performance Polymer Synthesis

Aromatic polyamides and poly(arylene ether)s are classes of high-performance polymers known for their excellent thermal stability and mechanical strength. tandfonline.comresearchgate.net The synthesis of such polymers often involves the polycondensation of diamines with diacid chlorides or the nucleophilic aromatic substitution reaction between bisphenols and activated dihalides. Chloromethylated aromatic compounds can be used to synthesize monomers for these polymerizations. For instance, the chloromethyl group can be converted to other functional groups, such as carboxylic acids or amines, which can then participate in polymerization reactions. The incorporation of the trichlorinated benzene ring into the polymer backbone can enhance properties such as thermal stability and chemical resistance.

Derivatives in the Production of Specialty Chemicals (e.g., for flame retardancy)

The high chlorine content of this compound makes its derivatives candidates for use as flame retardants. ontosight.ai Halogenated compounds, particularly those containing chlorine and bromine, are known to be effective flame retardants for a variety of polymeric materials. They can act in the gas phase by interrupting the radical chain reactions of combustion. Derivatives of this compound can be synthesized to be either additive or reactive flame retardants. For example, it can be reacted with organophosphorus compounds to create synergistic flame retardant systems that are more effective than either component alone. tandfonline.comresearchgate.netchemguide.co.uk

Table 2: Applications in Polymer and Materials Science

| Application Area | Role of this compound | Resulting Material Properties |

|---|---|---|

| High-Performance Polymers | Precursor to monomers for polyamides and poly(arylene ether)s | Enhanced thermal stability, chemical resistance |

| Flame Retardants | Building block for chlorinated flame retardant additives | Reduced flammability of polymers |

Strategic Derivatization for Novel Molecular Architectures

The dual reactivity of the aromatic ring and the chloromethyl group allows for the strategic derivatization of this compound to create novel and complex molecular architectures.

The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. For example, reaction with amines yields substituted benzylamines, while reaction with alkoxides or phenoxides produces benzyl ethers. libretexts.org

Furthermore, the trichlorinated benzene ring can undergo electrophilic aromatic substitution reactions, although the three chlorine atoms are deactivating. Under forcing conditions, further functionalization of the ring is possible. A more common approach is to utilize the chloromethyl group to attach the trichlorophenyl moiety to other molecules via reactions such as the Friedel-Crafts alkylation. chemguide.co.ukyoutube.comlibretexts.org In this reaction, this compound can act as an alkylating agent in the presence of a Lewis acid catalyst, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons. For instance, it can be used to synthesize substituted benzophenones, which are important intermediates in organic synthesis. researchgate.net

These derivatization strategies open up possibilities for the synthesis of molecules with unique steric and electronic properties, which can be explored for applications in areas such as medicinal chemistry, materials science, and catalysis.

Synthesis of Complex Halogenated Heterocyclic Compounds (e.g., triazines, imidazopyridines)

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Halogenated aromatic compounds often serve as key building blocks due to the reactivity of the carbon-halogen bond, which allows for the construction of diverse molecular architectures.

Triazines: These are six-membered heterocyclic rings containing three nitrogen atoms. A common precursor for substituted triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, which can be controlled by temperature. This allows for the stepwise introduction of different functional groups. While polychlorinated benzene derivatives can be used in various organic reactions, specific methodologies detailing the use of this compound to construct a triazine ring system are not described in the available literature.

Imidazopyridines: This scaffold is a fused bicyclic heterocycle that is a prominent feature in many pharmaceutical agents. A classic method for its synthesis is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. The reactive chloromethyl group on a benzene ring, such as the one in this compound, could theoretically serve as an electrophilic partner in reactions to functionalize existing heterocyclic rings. However, specific examples of its use as a primary building block for the imidazopyridine core itself are not documented in the reviewed sources.

Preparation of Precursors for High-Performance Fibers (e.g., aramid fiber intermediates)

Aramid fibers are a class of high-performance synthetic fibers known for their exceptional strength and heat resistance. They are polyamides in which at least 85% of the amide linkages are attached directly to two aromatic rings. The synthesis of aramid fibers typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacyl chloride.

The monomers used must be of high purity and possess a specific substitution pattern (typically para-orientation) to achieve the desired polymer properties, such as high crystallinity and strong intermolecular hydrogen bonding. While chlorinated benzene derivatives are fundamental in industrial chemistry, there is no specific information available that indicates this compound is a direct precursor or intermediate in the established manufacturing processes for aramid fibers.

Integration into Cross-Coupling Methodologies for Advanced Chemical Constructs

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides, including aryl chlorides, are common substrates for these reactions. The reactivity of an aryl chloride in cross-coupling is often lower than that of the corresponding bromides or iodides, frequently requiring specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands.

This compound possesses two distinct types of reactive sites: three chlorine atoms on the aromatic ring and a chloromethyl group (a benzylic chloride). Both sites could potentially participate in cross-coupling reactions under different conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It is widely used to form biaryl structures. An aryl chloride can act as the electrophilic partner.

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. Aryl chlorides can be used as substrates, though they are often more challenging than aryl bromides or iodides.

In principle, the aryl chloride moieties of this compound could undergo these reactions. However, the available scientific literature does not provide specific examples, catalyst systems, or reaction conditions for the integration of this particular compound into cross-coupling methodologies to create advanced chemical constructs. The relative reactivity of the different chlorine atoms would also present a significant challenge in achieving selective functionalization.

Sophisticated Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating 1,2,4-Trichloro-3-(chloromethyl)benzene from intricate mixtures, allowing for accurate purity assessment and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS/GCxGC-TOFMS) for Complex Mixtures

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons like this compound. The choice of capillary column is critical for achieving separation from its isomers and other chlorobenzenes. For instance, columns such as the Rtx-624 or DB-5 (5% diphenyl–95% dimethyl polysiloxane) are often utilized for the separation of various chlorinated benzene (B151609) isomers. oup.com

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes in complex matrices like fuel oil or environmental samples. oup.comlongdom.org

For exceptionally complex mixtures containing numerous chlorinated compounds, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior resolving power. chromatographyonline.com This technique employs two columns with different separation mechanisms, significantly increasing peak capacity and allowing for the separation of co-eluting compounds that would otherwise overlap in a single-dimension GC analysis. osti.gov The high acquisition speed of TOF-MS is necessary to handle the narrow peaks (50 to 500 ms wide) generated by the GCxGC modulation process. osti.gov This enhanced separation is crucial for distinguishing between the various isomers of trichlorinated and tetrachlorinated benzenes and their derivatives in challenging samples. gcms.czdioxin20xx.org

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | oup.comnih.gov |

| Column | Rtx-624 capillary column (60 m x 0.32 mm, df = 1.8 µm) | oup.com |

| Carrier Gas | Helium at a constant flow | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Temperature Program | Initial 60°C, ramped to 280°C | researchgate.net |

| Detector | Mass Spectrometer (in SIM mode) or Electron Capture Detector (ECD) | oup.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Components

While GC-based methods are common, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for less volatile or thermally labile chlorinated aromatic compounds. Reverse-phase (RP) HPLC methods can be used for the analysis of compounds such as 1,2,4-Trichloro-5-(chloromethyl)benzene, an isomer of the target compound. sielc.com A typical mobile phase for such separations consists of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com

The coupling of HPLC with mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This is particularly useful for analyzing complex environmental or biological samples where matrix effects can be significant. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for chlorinated compounds. oaepublish.com The analysis of chlorinated fatty acids by LC-MS, for example, often employs selected reaction monitoring (SRM) on a tandem mass spectrometer to achieve high sensitivity and specificity. nih.gov This approach could be adapted for the analysis of this compound if derivatization is performed to enhance ionization.

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons would appear as singlets (or finely split doublets) due to the lack of adjacent protons. The chloromethyl group (–CH₂Cl) would produce a sharp singlet further upfield. Based on data for related trichlorobenzene isomers, the aromatic protons are expected in the δ 7.0-7.5 ppm range. nih.govyoutube.com

¹³C NMR: The carbon-13 NMR spectrum would reveal seven distinct signals: six for the benzene ring carbons and one for the chloromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached chlorine atoms, with carbons bonded to chlorine appearing at lower field.

¹⁹F NMR: While not directly applicable to this compound, ¹⁹F NMR is a powerful tool for the analysis of fluorinated analogues, such as 1,3,5-Trichloro-2,4,6-trifluorobenzene, providing clear signals for each unique fluorine environment. nih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-5, H-6 | ~7.2 - 7.5 | Singlets or Doublets (d) | Aromatic protons. |

| -CH₂Cl | ~4.5 - 5.0 | Singlet (s) | Aliphatic protons of the chloromethyl group. | |

| Predictions based on data from analogous compounds like 1,2,3- and 1,2,4-trichlorobenzene. nih.govyoutube.com | ||||

| ¹³C | C1, C2, C3, C4 | ~130 - 135 | Singlets | Carbons bearing a substituent (Cl or CH₂Cl). |

| C5, C6 | ~128 - 130 | Singlets | Carbons bearing a hydrogen atom. | |

| -CH₂Cl | ~45 - 50 | Singlet | Aliphatic carbon of the chloromethyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

C-H stretching for the aromatic ring (typically above 3000 cm⁻¹).

C-H stretching for the aliphatic CH₂ group (typically 2850-2960 cm⁻¹).

C=C stretching within the aromatic ring (in the 1400-1600 cm⁻¹ region).

C-Cl stretching vibrations, which for chlorinated benzenes typically appear in the fingerprint region below 1100 cm⁻¹. The C-Cl stretch of the chloromethyl group would also be present in the 600-800 cm⁻¹ range.

Reference spectra for related compounds, such as 1,2,4-trichloro-3-methoxybenzene, can help in assigning these bands. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., Electron Ionization, Electrospray Ionization)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound.

Electron Ionization (EI): This hard ionization technique provides a detailed fragmentation pattern. The mass spectrum of this compound (Molecular Weight: 229.91 g/mol ) would show a prominent molecular ion peak cluster (M⁺). sielc.com Due to the presence of four chlorine atoms, this cluster would have a characteristic isotopic pattern resulting from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Key fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺), the chloromethyl group ([M-CH₂Cl]⁺), or HCl ([M-HCl]⁺). The spectrum for the parent compound, 1,2,4-trichlorobenzene, shows a strong molecular ion at m/z 180 and fragmentation through the loss of chlorine atoms. nist.gov

Electrospray Ionization (ESI): As a softer ionization technique, ESI is less likely to cause extensive fragmentation and is typically used with LC-MS. oaepublish.com For a neutral molecule like this compound, ESI would likely require the formation of an adduct to be detected efficiently.

Specialized Techniques for Physicochemical Characterization

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Atom Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local chemical environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. scispace.com In this compound, there are four chlorine atoms, each situated in a unique chemical environment. This non-equivalence arises from their different positions on the aromatic ring and the chloromethyl group, leading to distinct electric field gradients (EFGs) at each chlorine nucleus.

The interaction of the nuclear quadrupole moment of the chlorine nucleus with the local EFG results in a set of quantized energy levels. NQR spectroscopy measures the transition frequencies between these levels, which are highly sensitive to the electronic distribution around the nucleus. Consequently, each chemically distinct chlorine atom in the molecule will give rise to a separate resonance signal in the ³⁵Cl NQR spectrum.

The four distinct chlorine environments in this compound are:

The chlorine atom at position 1 of the benzene ring.

The chlorine atom at position 2 of the benzene ring.

The chlorine atom at position 4 of the benzene ring.

The chlorine atom of the chloromethyl group at position 3.

The resonance frequencies of these chlorine atoms will be influenced by the inductive and mesomeric effects of the other substituents on the ring, as well as the different nature of the C(sp²)–Cl bond on the aromatic ring compared to the C(sp³)–Cl bond in the chloromethyl group. The effects of multiple substituents on the ³⁵Cl NQR frequencies in chlorobenzene derivatives are generally found to be additive. google.com

Expected Differentiated Chlorine Environments in this compound for NQR Analysis

| Chlorine Atom Position | Type of Carbon Bond | Expected Relative NQR Frequency Range | Primary Influencing Factors |

| C-1 | Aromatic C(sp²)–Cl | High | Inductive effects of adjacent chloro and chloromethyl groups. |

| C-2 | Aromatic C(sp²)–Cl | High | Inductive effects of adjacent chloro and chloromethyl groups. |

| C-4 | Aromatic C(sp²)–Cl | High | Inductive and mesomeric effects of other ring substituents. |

| Chloromethyl (-CH₂Cl) | Aliphatic C(sp³)–Cl | Low | Different hybridization and bond polarity compared to aromatic C-Cl. |

This is an interactive data table. Users can sort and filter the data.

The NQR spectrum of this compound is therefore expected to exhibit a complex pattern of resonance lines, providing a unique spectroscopic fingerprint of the molecule and detailed information about its solid-state structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with the molecular formula C₇H₄Cl₄, elemental analysis provides experimental verification of its empirical formula. The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of carbon, hydrogen, and chlorine.

The determination of the elemental composition of organochlorine compounds is typically achieved through combustion analysis. nist.gov A weighed sample of the compound is combusted in a stream of oxygen, which converts the carbon to carbon dioxide and the hydrogen to water. The masses of CO₂ and H₂O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample.

For the determination of chlorine, a common method is the Schöniger oxygen flask combustion. The organic compound is burned in an oxygen-filled flask containing a suitable absorbing solution. This process converts the covalently bonded chlorine into chloride ions (Cl⁻), which can then be quantified by various methods, including titration.

Theoretical Elemental Composition of this compound (C₇H₄Cl₄)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 36.58 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.75 |

| Chlorine | Cl | 35.453 | 4 | 141.812 | 61.67 |

| Total | 229.921 | 100.00 |

This is an interactive data table. Users can sort and filter the data.

Experimental results from elemental analysis are compared with these theoretical values. A close agreement between the experimental and theoretical percentages confirms the empirical and, in conjunction with molar mass determination, the molecular formula of the compound.

Titrimetric Methods for Quantitative Analysis

Titrimetric methods can be employed for the quantitative analysis of this compound, primarily by targeting the reactive chloromethyl group. The chlorine atom in the chloromethyl group is benzylic and, therefore, significantly more reactive towards nucleophilic substitution reactions, such as hydrolysis, compared to the chlorine atoms attached directly to the aromatic ring.

One common titrimetric approach involves the hydrolysis of the benzylic chloride. By heating the compound in an aqueous or alcoholic solution, often in the presence of a base, the chloromethyl group is hydrolyzed to a hydroxymethyl group, releasing a stoichiometric amount of hydrochloric acid (or chloride ion).

C₆H₃Cl₃CH₂Cl + H₂O → C₆H₃Cl₃CH₂OH + HCl

The liberated hydrochloric acid can then be titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a potentiometric endpoint determination. The amount of titrant consumed is directly proportional to the amount of this compound in the sample.

Alternatively, the chloride ion produced during hydrolysis can be quantified by argentometric titration. In this method, the chloride solution is titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions react with the chloride ions to form a precipitate of silver chloride (AgCl).

Cl⁻(aq) + Ag⁺(aq) → AgCl(s)

The endpoint of the titration can be detected using various methods, such as the Mohr method, which uses potassium chromate as an indicator, or by potentiometric monitoring of the silver ion concentration. canterbury.ac.nz

Illustrative Data for Titrimetric Analysis of a Hypothetical Sample

| Parameter | Value | Unit |

| Sample Mass | 0.5000 | g |

| Molar Mass of C₇H₄Cl₄ | 229.92 | g/mol |

| Titrant | Sodium Hydroxide (NaOH) | |

| Titrant Concentration | 0.1000 | mol/L |

| Volume of Titrant Consumed | 21.75 | mL |

| Moles of NaOH | 0.002175 | mol |

| Moles of C₇H₄Cl₄ (1:1 stoichiometry) | 0.002175 | mol |

| Mass of C₇H₄Cl₄ in Sample | 0.4999 | g |

| Purity of Sample | 99.98 | % |

This is an interactive data table. Users can sort and filter the data.

These titrimetric methods provide a reliable and cost-effective means for the quantitative determination of this compound, particularly for purity assessment and quality control purposes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a lack of specific published data on the quantum chemical calculations for 1,2,4-trichloro-3-(chloromethyl)benzene.

No specific ab initio or Density Functional Theory (DFT) studies detailing the electronic structure and energetics of this compound were found. Such studies for related compounds, like polychlorinated biphenyls (PCBs) and other chlorinated toluenes, have been performed to understand their decomposition pathways and thermodynamic properties. nih.gov For instance, DFT calculations have been used to validate decomposition pathways and enthalpies of C-Cl bond homolytic cleavage in compounds like 3,4-dichlorotoluene. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in molecular structure and chlorine substitution patterns.

A specific analysis of the molecular orbitals (e.g., HOMO and LUMO) and charge distribution for this compound is not available in the current body of scientific literature. For other chlorinated aromatic molecules, computational studies have detailed how the distribution of frontier molecular orbitals and atomic charges can provide insights into their reactivity and interaction with other molecules. mdpi.com

Molecular Modeling and Simulation of Reaction Pathways

There are no dedicated molecular modeling or simulation studies that predict the reaction pathways of this compound.

Specific predictions of the reactivity and stereoselectivity of this compound are not documented. Studies on substituted benzyl (B1604629) chlorides have shown that the reactivity in solvolysis reactions is highly dependent on the nature and position of the ring substituents. nih.govnih.gov The presence of three chlorine atoms on the benzene (B151609) ring and a chloromethyl group would significantly influence the electronic environment and, consequently, the reactivity of the benzylic carbon, but specific computational predictions are absent. The reactivity of the benzylic position in benzyl chloride is known to be enhanced due to stabilization of the transition state. youtube.com

No computational studies on the transition states and reaction intermediates involved in reactions of this compound have been published. Research on the solvolysis of other ring-substituted benzyl chlorides has utilized computational approaches to understand the structure of transition states and the influence of substituents on the reaction mechanism. nih.govnih.gov

Environmental Behavior and Transformation Pathways in Research

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in the environmental persistence of this compound. The primary mechanisms are photochemical transformation in the atmosphere and hydrolysis in aqueous environments.

Once volatilized into the atmosphere, chlorinated benzenes are subject to degradation by photochemically produced hydroxyl radicals. This is a significant removal pathway for these compounds from the air. The estimated atmospheric half-life for related trichlorobenzene isomers, when reacting with these radicals, ranges from 16 to 38 days, suggesting they are susceptible to long-range atmospheric transport. cdc.gov

| Compound | Estimated Atmospheric Half-life | Primary Reaction |

|---|---|---|

| 1,2,3-Trichlorobenzene | ~38 days | Reaction with OH radicals |

| 1,2,4-Trichlorobenzene | ~38 days | Reaction with OH radicals |

| 1,3,5-Trichlorobenzene | ~16 days | Reaction with OH radicals |

The hydrolytic stability of 1,2,4-Trichloro-3-(chloromethyl)benzene is twofold. The trichlorinated aromatic ring is highly stable and resistant to hydrolysis, with the estimated half-life for 1,2,4-TCB at pH 7 and 25°C being 3.4 years. cdc.gov In contrast, the chloromethyl group, being a benzylic halide, is much more susceptible to hydrolysis. Structurally similar compounds like benzyl (B1604629) chloride hydrolyze rapidly in water to form benzyl alcohol. mst.dkoecd.org This process can occur over days or weeks. mst.dk Therefore, the primary abiotic degradation pathway in water for this compound is expected to be the hydrolysis of the side chain to produce 1,2,4-Trichloro-3-(hydroxymethyl)benzene, while the chlorinated ring remains intact.

Biotic Degradation Studies by Microbial Systems

Microbial degradation is a key process in the ultimate breakdown of chlorinated aromatic compounds in soil and water, though these substances are generally considered resistant.

The biodegradation of chlorinated benzenes is highly dependent on environmental conditions, particularly the presence or absence of oxygen. The degree of chlorination is a major factor in their resistance, with degradation rates generally decreasing as the number of chlorine atoms increases. cdc.gov

Aerobic Degradation : In the presence of oxygen, microorganisms can degrade chlorobenzenes with four or fewer chlorine atoms. nih.gov The initial step in the aerobic catabolism of 1,2,4-TCB involves dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorinated catechols. researchgate.netresearchgate.netnih.gov Strains of Pseudomonas have been identified that can utilize 1,2,4-TCB as their sole source of carbon and energy. researchgate.netnih.gov

Anaerobic Degradation : Under anaerobic (oxygen-deprived) conditions, the primary mechanism is reductive dechlorination. nih.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This transforms highly chlorinated benzenes into less chlorinated, and often less toxic, congeners. For 1,2,4-TCB, this results in the formation of dichlorobenzenes and monochlorobenzene. cdc.govnih.gov

For this compound, it is plausible that the side chain undergoes initial transformation, potentially via hydrolysis to the corresponding alcohol, which is then more readily biodegradable. The degradation of the persistent trichlorinated ring would then proceed more slowly through the aerobic or anaerobic pathways described above.

Research on the biodegradation of 1,2,4-TCB has identified several key intermediate products. These metabolites provide a model for the likely biotransformation of the aromatic portion of this compound.

Under aerobic conditions, the degradation proceeds through ring hydroxylation followed by cleavage. In anaerobic environments, the products are less chlorinated benzene (B151609) molecules.

| Degradation Condition | Initial Compound | Key Intermediates / Products | Source(s) |

|---|---|---|---|

| Aerobic (e.g., Pseudomonas sp.) | 1,2,4-Trichlorobenzene | cis-3,4,6-Trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol), 3,4,6-Trichlorocatechol, 2,3,5-Trichloromuconate | researchgate.netnih.gov |

| Aerobic (e.g., Trametes versicolor) | 1,2,4-Trichlorobenzene | 2,3,5-Trichloromuconate, Carboxymethylenebutenolide | nih.gov |

| Anaerobic (Methanogenic) | 1,2,4-Trichlorobenzene | 1,4-Dichlorobenzene, Monochlorobenzene | cdc.gov |

| Aqueous Hydrolysis (Abiotic) | Benzyl Chloride (analog for side chain) | Benzyl Alcohol | mst.dkoecd.org |

Environmental Persistence and Bioaccumulation Research

The combination of a stable chlorinated ring and a reactive side chain suggests that while the parent compound may transform, the resulting chlorinated aromatic core is likely to be persistent and bioaccumulative.

Trichlorobenzenes are known to be persistent organic pollutants. cdc.gov They biodegrade slowly in soil and sediment, particularly under anaerobic conditions where they may persist for long periods. cdc.gov While volatilization and subsequent photochemical degradation are important fate processes, their tendency to adsorb to soil and sediment can reduce their mobility and availability for degradation. cdc.gov

Bioaccumulation, the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment, is a significant concern for highly chlorinated, lipophilic (fat-soluble) compounds. Research on 1,2,4-TCB has shown it to have a high potential for bioaccumulation in aquatic organisms. A bioaccumulation factor (BAF) or bioconcentration factor (BCF) greater than 5,000 indicates a high potential to bioaccumulate. mdpi.com Studies have documented a range of BCF and BAF values for 1,2,4-TCB in various fish species, with some values significantly exceeding this threshold.

| Organism | Parameter | Value | Indication |

|---|---|---|---|

| Rainbow Trout | BCF | 1,300 - 3,200 | High Potential |

| American Flagfish | BCF | 2,026 | High Potential |

| Spot Fish | BCF | 69 - 135 | Modest Potential |

| Mummichog, Blue Crab, Gulf Menhaden, Atlantic Croaker | log BAF (lipid-normalized) | 4.68 - 4.86 | Very High Potential |

Given the high lipophilicity of the trichlorobenzene structure, this compound is also expected to have a high bioaccumulation potential. While the initial hydrolysis of the chloromethyl group would increase polarity slightly, the resulting alcohol would still be a highly chlorinated and persistent molecule likely to bioaccumulate in fatty tissues.

Sorption and Transport Studies in Soil and Water Systems

There is a significant lack of specific studies on the sorption and transport of this compound in soil and water systems. The behavior of a chemical in the environment is governed by its unique physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties for this compound are not well-documented in readily accessible environmental science databases.

Without empirical data from laboratory or field studies, any description of its sorption to soil and sediment particles or its mobility in aqueous environments would be purely speculative. Factors that would influence its transport and fate include:

Soil Organic Carbon Content: Organic matter is a primary sorbent for many organic chemicals. The extent to which this compound would bind to soil organic carbon is unknown.

Clay Mineralogy: The type and amount of clay minerals in soil can influence the sorption of organic compounds.

pH of Soil and Water: The pH can affect the chemical's form and its interaction with soil and water components.

Water Solubility: This would determine its potential for leaching from soil into groundwater and its concentration in surface waters.

Volatility: The tendency of the compound to partition from water or soil into the air would affect its transport pathways.

A comprehensive understanding of these interactions requires dedicated research, including batch equilibrium studies to determine sorption coefficients (Kd and Koc) and column studies to simulate transport through different soil types.

Evaluation of Remediation and Mitigation Strategies

Consistent with the lack of data on its environmental behavior, there is no available research evaluating specific remediation and mitigation strategies for this compound contamination. The development of effective cleanup technologies is contingent on understanding a contaminant's properties and its interactions with environmental media.

Potential remediation approaches for chlorinated organic compounds often include:

Bioremediation: Utilizing microorganisms to degrade the contaminant. The biodegradability of this compound has not been reported.

Chemical Oxidation/Reduction: Using chemical agents to transform the contaminant into less harmful substances.

Adsorption: Employing materials like activated carbon to bind the contaminant and remove it from water or soil.

Thermal Desorption: Heating contaminated soil to volatilize the contaminant for subsequent treatment.

The feasibility and effectiveness of these or any other remediation techniques for this compound would need to be thoroughly investigated through laboratory and pilot-scale studies. Similarly, effective mitigation strategies to prevent the spread of this compound in the environment cannot be developed without a fundamental understanding of its transport and fate.

Q & A

Q. What are the common synthetic routes for 1,2,4-Trichloro-3-(chloromethyl)benzene, and what mechanistic considerations govern these processes?

The synthesis typically involves sequential chlorination and functional group modification. A plausible route starts with toluene, which undergoes radical chlorination under UV light to introduce chlorine atoms at the 1,2,4-positions. Subsequent substitution of the methyl group at position 3 with a chloromethyl group can be achieved via radical-mediated chlorination or using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of initiators. Mechanistically, chlorine radicals abstract hydrogen from the methyl group, forming a benzyl radical that reacts with Cl₂ to yield the chloromethyl substituent . Challenges include controlling regioselectivity and minimizing over-chlorination.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR can identify the chloromethyl (-CH₂Cl) proton environment (δ ~4.5–5.0 ppm), while ¹³C NMR distinguishes aromatic carbons and the chloromethyl carbon (δ ~40–45 ppm).

- GC-MS : Electron ionization (EI) mass spectrometry helps confirm molecular weight (C₇H₅Cl₄, exact mass 229.92) and fragmentation patterns, such as loss of Cl⁻ or CH₂Cl groups.

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) is used for purity assessment. Relative retention times can be calibrated against standards, similar to methods for benzyl chloride derivatives .

Advanced Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Friedel-Crafts alkylation or cross-coupling reactions?

The electron-withdrawing chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, the chloromethyl group (-CH₂Cl) can act as a leaving group in nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki-Miyaura) when converted to a boronic ester. Steric hindrance from the 1,2,4-trichloro arrangement may limit access to the para position, favoring meta-functionalization in certain conditions. Computational studies (DFT) are recommended to predict regioselectivity and transition-state energies .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices, and how can they be addressed?

Environmental analysis requires high sensitivity due to low regulatory limits (e.g., EPA guidelines for trichlorobenzenes). Challenges include:

- Matrix Interference : Co-eluting chlorinated aromatics in soil or water samples. Solution: Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM).

- Volatility : Low volatility complicates GC analysis. Derivatization (e.g., silylation) or LC-MS/MS is preferred .

- Detection Limits : Achieve sub-ppb detection via solid-phase microextraction (SPME) coupled with GC-ECD or HPLC-UV .

Q. Can this compound serve as a monomer in hypercross-linked polymer (HCP) synthesis? What advantages does it offer?

Yes, the chloromethyl group enables Friedel-Crafts alkylation with aromatic linkers (e.g., biphenyl), forming microporous HCPs. Advantages include:

- High Surface Area : Enhanced VOC adsorption capacity (e.g., benzene, toluene) due to micropore dominance.

- Thermal Stability : Chlorine substituents improve thermal resistance compared to polystyrene-based HCPs.

- Tunability : Varying the linker ratio adjusts pore size and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products